Cas no 72955-83-0 (2-(2,3-Dimethylphenoxy)ethylamine HCl)

2-(2,3-Dimethylphenoxy)ethylamine HCl is a chemically synthesized amine derivative featuring a phenoxyethylamine backbone with dimethyl substitutions at the 2- and 3-positions of the aromatic ring. The hydrochloride salt form enhances stability and solubility, making it suitable for research and pharmaceutical applications. Its structural motif is of interest in medicinal chemistry, particularly in the development of bioactive compounds targeting neurological and cardiovascular systems. The compound's well-defined purity and consistent synthesis ensure reliable performance in experimental settings. Its utility lies in its potential as a building block for further chemical modifications, offering researchers a versatile intermediate for drug discovery and mechanistic studies.
2-(2,3-Dimethylphenoxy)ethylamine HCl structure
72955-83-0 structure
Product name:2-(2,3-Dimethylphenoxy)ethylamine HCl
CAS No:72955-83-0
MF:C10H15NO
MW:165.232202768326
CID:551347
PubChem ID:6484231

2-(2,3-Dimethylphenoxy)ethylamine HCl Chemical and Physical Properties

Names and Identifiers

    • Ethanamine,2-(2,3-dimethylphenoxy)-
    • 2-(2,3-DIMETHYL-PHENOXY)-ETHYLAMINE
    • 2-(2,3-Dimethylphenoxy)ethanamine
    • CS-0279563
    • 72955-83-0
    • 1-(2-aminoethoxy)-2,3-dimethylbenzene
    • 2-(2,3-dimethylphenoxy)ethan-1-amine
    • HMS1704I18
    • AKOS000146407
    • EN300-1233883
    • DTXSID10424430
    • SCHEMBL7415579
    • SB76165
    • NCGC00325765-01
    • AB01320376-02
    • 2-(2,3-Dimethylphenoxy)ethylamine HCl
    • MDL: MFCD06247219
    • Inchi: InChI=1S/C10H15NO/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5H,6-7,11H2,1-2H3
    • InChI Key: QFFKNTCASXEPOQ-UHFFFAOYSA-N
    • SMILES: CC1=C(C)C(=CC=C1)OCCN

Computed Properties

  • Exact Mass: 165.11545
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 275.0±28.0 °C at 760 mmHg
  • Flash Point: 121.1±17.3 °C
  • PSA: 35.25
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-(2,3-Dimethylphenoxy)ethylamine HCl Security Information

2-(2,3-Dimethylphenoxy)ethylamine HCl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D264355-500mg
[2-(2,3-Dimethylphenoxy)ethyl]amine HCl
72955-83-0
500mg
$ 450.00 2022-06-05
TRC
D264355-1000mg
[2-(2,3-Dimethylphenoxy)ethyl]amine HCl
72955-83-0
1g
$ 720.00 2022-06-05
Enamine
EN300-1233883-0.05g
2-(2,3-dimethylphenoxy)ethan-1-amine
72955-83-0
0.05g
$827.0 2023-06-08
Enamine
EN300-1233883-500mg
2-(2,3-dimethylphenoxy)ethan-1-amine
72955-83-0
500mg
$328.0 2023-10-02
A2B Chem LLC
AC63059-500mg
Ethanamine,2-(2,3-dimethylphenoxy)-
72955-83-0
500mg
$286.00 2024-04-19
Enamine
EN300-1233883-50mg
2-(2,3-dimethylphenoxy)ethan-1-amine
72955-83-0
50mg
$287.0 2023-10-02
Enamine
EN300-1233883-10000mg
2-(2,3-dimethylphenoxy)ethan-1-amine
72955-83-0
10000mg
$1471.0 2023-10-02
Enamine
EN300-1233883-1.0g
2-(2,3-dimethylphenoxy)ethan-1-amine
72955-83-0
1g
$986.0 2023-06-08
Enamine
EN300-1233883-0.1g
2-(2,3-dimethylphenoxy)ethan-1-amine
72955-83-0
0.1g
$867.0 2023-06-08
TRC
D264355-250mg
[2-(2,3-Dimethylphenoxy)ethyl]amine HCl
72955-83-0
250mg
$ 275.00 2022-06-05

Additional information on 2-(2,3-Dimethylphenoxy)ethylamine HCl

2-(2,3-Dimethylphenoxy)ethylamine Hydrochloride: A Comprehensive Overview

2-(2,3-Dimethylphenoxy)ethylamine hydrochloride (CAS No. 72955-83-0) is a versatile compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique chemical structure, which combines a phenoxy group with an ethylamine moiety, making it highly reactive and functional. The hydrochloride salt form of this compound is particularly valuable due to its enhanced solubility and stability under various conditions.

The synthesis of 2-(2,3-Dimethylphenoxy)ethylamine hydrochloride involves a series of well-established organic chemistry techniques. The starting material typically begins with 2,3-dimethylphenol, which undergoes a nucleophilic substitution reaction with an appropriate ethylamine derivative. The reaction conditions are optimized to ensure high yield and purity of the final product. The formation of the hydrochloride salt is achieved by protonation of the amine group in the presence of hydrochloric acid, resulting in a stable crystalline structure that is ideal for further processing or formulation.

Recent studies have highlighted the potential of 2-(2,3-Dimethylphenoxy)ethylamine hydrochloride as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel antidepressant agents and neuroprotective drugs. The compound's ability to modulate neurotransmitter systems makes it a promising candidate for addressing conditions such as depression and neurodegenerative diseases. Additionally, its application in agrochemicals has been explored for pest control and crop protection purposes.

In terms of physical properties, 2-(2,3-Dimethylphenoxy)ethylamine hydrochloride exhibits a melting point of approximately 180°C and a boiling point around 340°C under standard conditions. Its solubility in water is moderate, but it dissolves readily in organic solvents such as ethanol and dichloromethane. These properties make it suitable for use in both aqueous and organic reaction systems.

The environmental impact of 2-(2,3-Dimethylphenoxy)ethylamine hydrochloride has also been a subject of recent research. Studies indicate that the compound undergoes rapid biodegradation under aerobic conditions, reducing its potential to accumulate in the environment. This makes it an eco-friendly choice for applications where sustainability is a priority.

Looking ahead, the demand for 2-(2,3-Dimethylphenoxy)ethylamine hydrochloride is expected to grow due to its expanding range of applications across multiple industries. Its role as an intermediate in drug discovery and development positions it as a critical component in the pipeline for future therapeutic agents. Moreover, advancements in green chemistry are likely to enhance its production efficiency and reduce its environmental footprint further.

In conclusion, 2-(2,3-Dimethylphenoxy)ethylamine hydrochloride (CAS No. 72955-83-0) is a multifaceted compound with immense potential across diverse sectors. Its unique chemical properties, coupled with ongoing research into its applications and environmental impact, underscore its importance as a valuable tool in modern chemistry and pharmacology.

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